molecular formula C9H17NO2 B2778620 5-(Hydroxymethyl)-5-(propan-2-yl)piperidin-2-one CAS No. 1909337-78-5

5-(Hydroxymethyl)-5-(propan-2-yl)piperidin-2-one

Cat. No.: B2778620
CAS No.: 1909337-78-5
M. Wt: 171.24
InChI Key: ZQRGYHSYXFZONZ-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-5-(propan-2-yl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a hydroxymethyl group and an isopropyl group, making it a potentially interesting molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-5-(propan-2-yl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable amine and an aldehyde, the compound can be synthesized via reductive amination followed by cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-5-(propan-2-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a building block for biologically active molecules.

    Industry: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-5-(propan-2-yl)piperidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidin-2-one: Similar structure but lacks the isopropyl group.

    5-Methyl-5-(hydroxymethyl)piperidin-2-one: Similar but with a methyl group instead of an isopropyl group.

Uniqueness

5-(Hydroxymethyl)-5-(propan-2-yl)piperidin-2-one is unique due to the presence of both a hydroxymethyl group and an isopropyl group on the piperidinone ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(hydroxymethyl)-5-propan-2-ylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(2)9(6-11)4-3-8(12)10-5-9/h7,11H,3-6H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRGYHSYXFZONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(=O)NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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